DIMETHICONOL ISOSTEARATE
CAS No.: 133448-14-3
Cat. No.: VC0162382
Molecular Formula: C26H52O2S2
Molecular Weight: 460.82
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133448-14-3 |
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Molecular Formula | C26H52O2S2 |
Molecular Weight | 460.82 |
IUPAC Name | 3-methylsulfanylpropyl 16-methyl-2-(3-methylsulfanylpropyl)heptadecanoate |
Standard InChI | InChI=1S/C26H52O2S2/c1-24(2)18-14-12-10-8-6-5-7-9-11-13-15-19-25(20-16-22-29-3)26(27)28-21-17-23-30-4/h24-25H,5-23H2,1-4H3 |
Standard InChI Key | MFLBUSKGHPXDAM-UHFFFAOYSA-N |
SMILES | CC(C)CCCCCCCCCCCCCC(CCCSC)C(=O)OCCCSC |
Introduction
CHEMICAL IDENTITY AND STRUCTURE
Dimethiconol isostearate (CAS No. 133448-14-3) is an ester formed from the reaction between dimethiconol and isostearic acid . The parent compound, dimethiconol, is a dimethyl siloxane terminated with hydroxyl groups, differing from the more common dimethicone in that it has terminal hydroxyl (-OH) groups rather than trimethylsiloxy groups . These hydroxyl groups provide reactive sites for esterification with fatty acids such as isostearic acid.
The chemical structure consists of:
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A siloxane backbone (polymeric chains of dimethylsiloxy monomers)
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Terminal positions esterified with isostearic acid
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End-capped homopolymer configuration
Structurally, dimethiconol isostearate belongs to a family of "end-capped homopolymers" where polymer chains made from dimethyl siloxyl monomers have each end of the polymer chain capped with an ester side chain .
SYNTHESIS AND MANUFACTURING
The synthesis of dimethiconol isostearate involves a reaction between dimethiconol and isostearic acid. The typical manufacturing process consists of two primary stages:
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Production of the base dimethiconol polymer through:
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Esterification reaction:
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The terminal hydroxyl (SiOH) groups of dimethiconol react with isostearic acid
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Formation of ester bonds at the terminal positions
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Purification of the final product
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This process is similar to that employed for other dimethiconol esters, such as dimethiconol stearate . Manufacturing quality parameters typically include control of molecular weight distribution, viscosity, and residual monomer content.
FUNCTIONS AND APPLICATIONS
Dimethiconol isostearate serves multiple functions in cosmetic formulations, similar to other dimethiconol derivatives but with specific properties attributed to the isostearic acid component.
Functional Classification
The primary functions of dimethiconol isostearate in cosmetic products include:
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Skin conditioning agent - emollient: Softens and smoothes the skin
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Skin conditioning agent - occlusive: Helps reduce transepidermal water loss
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Hair conditioning agent: Improves manageability and feel of hair
Applications in Personal Care Products
Dimethiconol isostearate is incorporated into various personal care formulations, including:
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Facial creams and moisturizers
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Body lotions and butters
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Hair care products (conditioners, styling products)
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Color cosmetics
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Sun care products
The compound's popularity in these applications stems from its ability to provide a non-greasy, silky feel while improving the spreadability and texture of formulations .
COMPARISON WITH RELATED COMPOUNDS
Dimethiconol isostearate shares structural similarities with other dimethiconol esters but differs in specific properties due to the isostearic acid component.
Comparison with Dimethiconol Stearate
Property | Dimethiconol Isostearate | Dimethiconol Stearate |
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CAS Number | 133448-14-3 | 130169-63-0 |
Fatty Acid Component | Isostearic acid (branched C18) | Stearic acid (straight-chain C18) |
Appearance | Similar to dimethiconol stearate | Soft creamy off-white paste with fatty odor |
Water Solubility | Low | Low (<6.0 × 10⁻⁴ g/L) |
Functions | Skin conditioning, emollient | Skin conditioning, emollient |
Safety Profile | Considered safe as used | Considered safe as used |
Advantages Compared to Other Silicones
The branched structure of isostearic acid in dimethiconol isostearate likely confers certain advantages:
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Potentially enhanced spreadability compared to straight-chain fatty acid esters
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Possible improved stability in certain formulation types
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Potentially different tactile properties and skin feel
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